Tert-butyldimethylsilyl chloride
Overview
Description
Tert-butyldimethylsilyl chloride is an organosilicon compound with the chemical formula C6H15ClSi. It is a chlorosilane containing two methyl groups and a tert-butyl group. This compound is widely used in organic synthesis, particularly for the protection of alcohols and other functional groups due to its stability and reactivity .
Mechanism of Action
Target of Action
Tert-Butyldimethylsilyl chloride (TBDMSCl) is an organosilicon compound that primarily targets alcohols, amines, amides, and various carboxylic acids . It serves as a versatile protecting reagent in organic synthesis .
Mode of Action
TBDMSCl interacts with its targets by reacting with alcohols in the presence of a base to give tert-butyldimethylsilyl ethers . The reaction can be represented as follows:
(CH3)3C(CH3)2SiCl+ROH→(CH3)3C(CH3)2SiOR+HCl(CH_3)_3C(CH_3)_2SiCl + ROH \rightarrow (CH_3)_3C(CH_3)_2SiOR + HCl (CH3)3C(CH3)2SiCl+ROH→(CH3)3C(CH3)2SiOR+HCl
These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers .
Biochemical Pathways
The primary biochemical pathway affected by TBDMSCl involves the protection of alcohols in organic synthesis . By transforming alcohols into silyl ethers, TBDMSCl allows for other transformations to be affected in the molecule without interference from the hydroxyl groups .
Pharmacokinetics
It’s important to note that tbdmscl is soluble in many organic solvents but reacts with water and alcohols .
Result of Action
The result of TBDMSCl’s action is the formation of tert-butyldimethylsilyl ethers from alcohols . These ethers serve as protective groups in organic synthesis, allowing for further reactions to take place without the interference of the hydroxyl groups .
Action Environment
TBDMSCl is sensitive to moisture and should be used in anhydrous systems . It is also recommended to handle and use TBDMSCl in a well-ventilated area or outdoors due to its reactivity . The compound is corrosive and flammable, and it has a pungent, grassy odor .
Biochemical Analysis
Biochemical Properties
Tert-Butyldimethylsilyl chloride is used to protect alcohols in organic synthesis . It reacts with alcohols in the presence of base to give tert-butyldimethylsilyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers . It can also silylate terminal alkynes .
Cellular Effects
It is known to cause burns of eyes, skin, and mucous membranes . It reacts violently with water , which could potentially lead to cellular damage if it comes into contact with cells.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with alcohols in the presence of a base to form tert-butyldimethylsilyl ethers . This reaction is thought to proceed via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent .
Temporal Effects in Laboratory Settings
This compound is known to react with water and alcohols . Over time, this could lead to the hydrolysis of the silyl ethers it forms . These silyl ethers are known to hydrolyze much more slowly than trimethylsilyl ethers .
Dosage Effects in Animal Models
It is known to cause burns of eyes, skin, and mucous membranes , suggesting that high doses could potentially lead to significant tissue damage.
Metabolic Pathways
This compound is used in the synthesis of various organic compounds . It reacts with alcohols to form silyl ethers, which are used as protecting groups for alcohols . This suggests that it could potentially interact with metabolic pathways involving these alcohols.
Transport and Distribution
Given its reactivity with water and alcohols , it is likely that it would react rapidly with these molecules if it were to enter cells.
Subcellular Localization
Given its reactivity, it is likely that it would react rapidly with water and alcohols if it were to enter cells , potentially leading to its localization in areas of the cell where these molecules are present.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyldimethylsilyl chloride can be synthesized through the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base. The reaction typically occurs in an organic solvent such as acetonitrile or dimethylformamide at temperatures ranging from 24 to 80°C .
Industrial Production Methods
Industrial production of this compound involves the reaction of tert-butyl chloride with dimethylchlorosilane under controlled conditions. The process includes steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyldimethylsilyl chloride primarily undergoes substitution reactions. It reacts with alcohols in the presence of a base to form tert-butyldimethylsilyl ethers. This reaction is commonly used in organic synthesis to protect hydroxyl groups .
Common Reagents and Conditions
Reagents: Alcohols, bases (e.g., imidazole, triethylamine)
Conditions: Organic solvents (e.g., acetonitrile, dimethylformamide), temperatures ranging from 24 to 80°C.
Major Products
The major products formed from the reaction of this compound with alcohols are tert-butyldimethylsilyl ethers. These ethers are more stable and hydrolyze more slowly compared to trimethylsilyl ethers .
Scientific Research Applications
Tert-butyldimethylsilyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting reagent for alcohols, amines, amides, and carboxylic acids.
Medicine: Plays a role in the synthesis of pharmaceuticals like lovastatin and simvastatin.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Less bulky and less stable compared to tert-butyldimethylsilyl chloride.
Tert-butyldiphenylsilyl chloride: More sterically hindered and more reactive than this compound.
Uniqueness
This compound is unique due to its balance of steric bulk and stability. It provides better protection for hydroxyl groups compared to trimethylsilyl chloride and is less reactive than tert-butyldiphenylsilyl chloride, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
tert-butyl-chloro-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClSi/c1-6(2,3)8(4,5)7/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNZYOJHNLTNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038843 | |
Record name | Chloro(1,1-dimethylethyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4038843 | |
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Molecular Weight |
150.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [Merck Index] White crystals with a pungent odor; [Alfa Aesar MSDS] | |
Record name | tert-Butyldimethylchlorosilane | |
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CAS No. |
18162-48-6 | |
Record name | tert-Butyldimethylsilyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18162-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | t-Butyldimethylchlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chloro(1,1-dimethylethyl)dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloro(1,1-dimethylethyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4038843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butylchlorodimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TERT-BUTYLDIMETHYLCHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/550OPF5Z9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tert-butyldimethylsilyl chloride primarily interacts with hydroxyl groups (-OH) in molecules, forming tert-butyldimethylsilyl ethers. This reaction effectively protects the hydroxyl group from unwanted reactions in subsequent synthetic steps. [] This protection is particularly useful in nucleoside and nucleotide chemistry. []
ANone:
- Spectroscopic Data: While specific data isn't provided in the abstracts, TBDMSCl is commonly characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. [, , ]
A: TBDMSCl is moisture-sensitive and should be handled under inert conditions. [] It is compatible with a wide range of organic solvents. Its stability under different conditions is not explicitly discussed in these abstracts.
A: One study employed computational chemistry to investigate the silylation of secondary alcohols with TBDMSCl, catalyzed by DMAP (4-(N,N-dimethylamino)pyridine). [] They found that the silyl group transfer occurs over a relatively flat energy surface.
ANone: The provided abstracts primarily focus on synthetic applications of TBDMSCl. Information about its stability under various conditions and formulation strategies is not included.
A: TBDMSCl is moisture-sensitive and should be handled in a fume hood due to its unpleasant odor. [] Specific SHE regulations and risk minimization strategies are not detailed in the provided abstracts.
A: While the abstracts lack specific historical details, TBDMSCl has become an indispensable reagent in organic synthesis, especially for protecting hydroxyl groups in complex molecules like nucleosides. [] Its introduction marked a significant milestone in synthetic chemistry.
A: The use of TBDMSCl in synthesizing anti-HIV-1 compounds like TSAO analogues highlights its role in bridging organic chemistry and medicinal chemistry. [, ] Similarly, its application in creating novel catalysts [] demonstrates its interdisciplinary relevance in materials science and catalysis.
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